Sulfo-Cyanine7.5 NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine7.5 NHS ester is a water-soluble, near-infrared fluorescent dye. It is an amine-reactive succinimide ester, which allows it to label biomolecules such as proteins with ease. This compound is particularly useful for near-infrared imaging due to its high quantum yield and photostability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine7.5 NHS ester typically involves the reaction of a sulfo-cyanine dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography, to ensure high purity and yield. The final product is typically lyophilized and stored under dry, dark conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine7.5 NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary or secondary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary or secondary amines, DCC, NHS.
Conditions: Organic solvents like DMF or DMSO, inert atmosphere, room temperature to slightly elevated temperatures.
Major Products
The major product of the reaction between this compound and an amine is a sulfo-cyanine-labeled biomolecule, such as a protein or peptide .
Scientific Research Applications
Sulfo-Cyanine7.5 NHS ester is widely used in various scientific research fields:
Chemistry: Used as a fluorescent tag for studying molecular interactions and dynamics.
Biology: Employed in bioimaging techniques to visualize cellular and molecular processes.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and diagnostic assays .
Mechanism of Action
Sulfo-Cyanine7.5 NHS ester exerts its effects through its ability to form covalent bonds with amine groups on biomolecules. This covalent attachment allows the dye to label proteins, peptides, and other molecules, enabling their detection and visualization. The dye’s near-infrared fluorescence is particularly advantageous for imaging applications, as it minimizes background interference from biological tissues .
Comparison with Similar Compounds
Similar Compounds
- Sulfo-Cyanine7 NHS ester
- Indocyanine Green (ICG)
- Sulfo-Cyanine5 NHS ester
Uniqueness
Sulfo-Cyanine7.5 NHS ester stands out due to its higher quantum yield and photostability compared to other similar dyes. Its trimethylene bridge structure enhances its fluorescence properties, making it more effective for near-infrared imaging applications .
Properties
Molecular Formula |
C49H48K3N3O16S4 |
---|---|
Molecular Weight |
1180.5 g/mol |
IUPAC Name |
tripotassium;3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C49H51N3O16S4.3K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;;;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);;;/q;3*+1/p-3 |
InChI Key |
TYSHGIUBDBFDOC-UHFFFAOYSA-K |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.